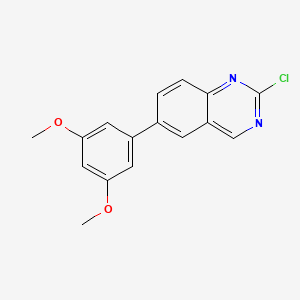
2-Chloro-6-(3,5-dimethoxyphenyl)quinazoline
概要
説明
“2-Chloro-6-(3,5-dimethoxyphenyl)quinazoline” is a chemical compound with the molecular formula C16H11Cl3N2O2 . It has a molecular weight of 369.63 . It is a solid substance that should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Molecular Structure Analysis
The InChI code for “2-Chloro-6-(3,5-dimethoxyphenyl)quinazoline” is 1S/C16H11Cl3N2O2/c1-22-11-6-12 (23-2)15 (18)13 (14 (11)17)8-3-4-10-9 (5-8)7-20-16 (19)21-10/h3-7H,1-2H3 .Physical And Chemical Properties Analysis
“2-Chloro-6-(3,5-dimethoxyphenyl)quinazoline” is a solid substance . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用
Synthesis and Chemical Properties
- Quinazolines like 2-Chloro-6-(3,5-dimethoxyphenyl)quinazoline have been explored in synthetic chemistry. Phillips and Castle (1980) demonstrated the synthesis of various quinazoline derivatives, highlighting the chemical versatility of these compounds (Phillips & Castle, 1980).
Biological Activities and Applications
- Quinazoline derivatives have been studied for their antimicrobial and photosynthesis-inhibiting activities. Kubicová et al. (2003) found that certain quinazoline derivatives exhibited significant antimycobacterial activity, suggesting potential applications in treating bacterial infections (Kubicová et al., 2003).
- Wissner et al. (2005) reported that quinazoline derivatives could act as inhibitors of the kinase domain of vascular endothelial growth factor receptor-2, indicating potential use in cancer therapy (Wissner et al., 2005).
- Rosowsky et al. (1994) synthesized quinazoline analogs of trimetrexate and piritrexim, showing activity against dihydrofolate reductase, an enzyme relevant in both cancer and infectious diseases (Rosowsky et al., 1994).
Anticancer Research
- Noolvi and Patel (2013) synthesized quinazoline derivatives and evaluated their anticancer activities, demonstrating the potential of quinazoline compounds in oncology research (Noolvi & Patel, 2013).
- A natural quinazoline derivative from the marine sponge Hyrtios erectus showed potential in inducing apoptosis in breast cancer cells, as reported by De et al. (2019). This study underlines the importance of quinazoline compounds in novel cancer therapies (De et al., 2019).
Structural and Pharmaceutical Studies
- The structural and pharmaceutical applications of quinazoline derivatives were explored by Priya et al. (2011), who studied the crystal structure of a quinazoline compound, contributing to our understanding of its potential in drug development (Priya et al., 2011).
Other Applications
- Quinazoline derivatives have also been studied for their potential in treating hypertension and as hypotensive agents. El-Sabbagh et al. (2010) synthesized quinazoline derivatives similar to prazosin, a drug used in hypertension treatment, highlighting the cardiovascular applications of these compounds (El-Sabbagh et al., 2010).
Safety and Hazards
The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), is harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes if it gets in the eyes (P305+P351+P338) .
特性
IUPAC Name |
2-chloro-6-(3,5-dimethoxyphenyl)quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-20-13-6-11(7-14(8-13)21-2)10-3-4-15-12(5-10)9-18-16(17)19-15/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSAYFRFWYVBKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC3=CN=C(N=C3C=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(3,5-dimethoxyphenyl)quinazoline | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

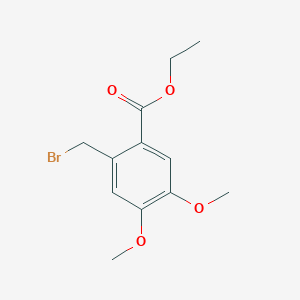
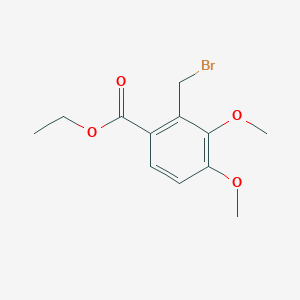
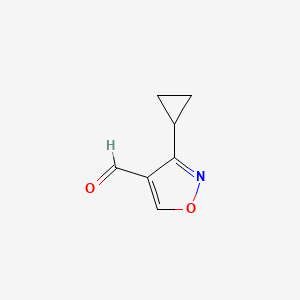
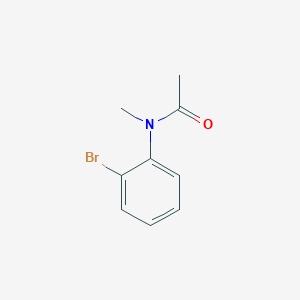
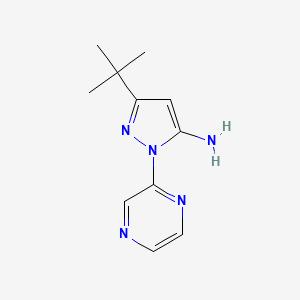
![1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine](/img/structure/B3242855.png)

![tert-Butyl 6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B3242865.png)
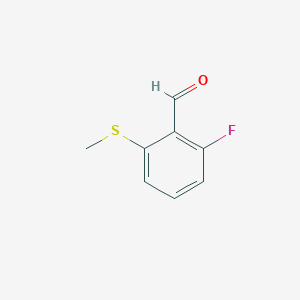



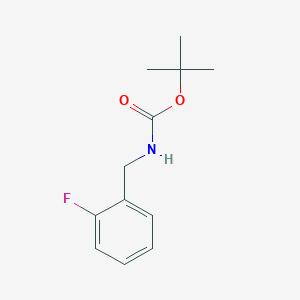
![(R)-55'66'77'88'-Octahydro-33'-bis([11':3'1''-terphenyl]-5'-yl)-[11'-binaphthalene]-22'-diol](/img/structure/B3242931.png)